molecular formula C27H25N3O3 B2912307 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 894909-04-7

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2912307
CAS No.: 894909-04-7
M. Wt: 439.515
InChI Key: NGZBGNILOGTMFA-UHFFFAOYSA-N
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Description

The compound 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide features a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-methylbenzoyl moiety at position 3, and a 4-methylbenzyl acetamide side chain.

Properties

IUPAC Name

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-4-9-20(10-5-17)14-28-24(31)16-30-15-23(25(32)21-11-6-18(2)7-12-21)26(33)22-13-8-19(3)29-27(22)30/h4-13,15H,14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBGNILOGTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with two structurally related molecules from the provided evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₂₆H₂₃N₃O₃ R₁: 4-methylbenzoyl; R₂: 4-methylbenzyl 449.49 Dual hydrophobic substituents enhance lipophilicity
2-[7-Methyl-3-(4-methylbenzoyl)-...]acetamide () C₂₆H₂₀F₃N₃O₃ R₁: 4-methylbenzoyl; R₂: 2-(trifluoromethyl)phenyl 479.46 Trifluoromethyl group increases electronegativity and metabolic stability
N3-(1-(3,5-Dimethyl)adamantyl)-...carboxamide (67, ) C₂₆H₃₅N₃O₂ R₁: pentyl; R₂: 3,5-dimethyladamantyl 421.58 Bulky adamantyl group may hinder membrane permeability

Key Observations :

  • The target compound prioritizes hydrophobic interactions through dual 4-methylbenzyl/benzoyl groups, likely improving membrane permeability compared to the trifluoromethylphenyl group in ’s compound .

Pharmacological Implications

While explicit biological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Trifluoromethyl Groups (): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, commonly seen in kinase inhibitors .
  • Adamantyl Groups (): Often used to target rigid receptors (e.g., viral proteins) but may reduce solubility .

Biological Activity

The compound 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative belonging to the naphthyridine class. Naphthyridines have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. In a study evaluating various naphthyridine compounds, it was found that those with structural modifications, such as the addition of methyl and benzoyl groups, enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0040.004 mg/mL to 0.030.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Compound 80.004E. cloacae
Compound 120.011E. coli

Antitumoral Activity

The compound has also been evaluated for its antitumoral potential. In vitro assays demonstrated that naphthyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The growth inhibition of these cells was assessed using the MTT assay, where compounds showed promising results against tumor cell lines with IC50 values indicating effective concentrations .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is often linked to specific structural features:

  • Substituents : The presence of methyl and benzoyl groups significantly enhances antimicrobial activity.
  • Positioning : The position of functional groups on the naphthyridine ring influences both potency and selectivity.
  • Hydrophobicity : Increased hydrophobic character tends to improve membrane permeability, enhancing overall biological activity.

Study on Antimicrobial Efficacy

In a comparative study, various naphthyridine derivatives were synthesized and tested against standard antibiotics like ampicillin and ciprofloxacin. The results showed that some derivatives exhibited up to 50-fold higher antibacterial activity than these conventional drugs .

Evaluation of Antitumor Effects

Another case study focused on the antitumor effects of a related naphthyridine compound in animal models. The study reported a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent in oncology .

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